molecular formula C13H15N3OS B284530 3-allyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one

3-allyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one

Katalognummer: B284530
Molekulargewicht: 261.34 g/mol
InChI-Schlüssel: YKYAWNUGWOLSGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-allyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a heterocyclic compound that contains a triazine ring and a benzothiophene ring, making it a unique and versatile compound.

Wirkmechanismus

The mechanism of action of 3-allyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one is not fully understood. However, studies have shown that it exhibits potent biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Biochemical and physiological effects:
The compound this compound has been shown to have significant biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 3-allyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one in lab experiments is its versatility. It can be used in various fields, including medicinal chemistry, material science, and agricultural chemistry. However, one of the limitations of using this compound is that its mechanism of action is not fully understood.

Zukünftige Richtungen

There are several future directions for the research on 3-allyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one. Some of the potential areas of research include:
1. Further studies on the mechanism of action of the compound to understand its biological activities better.
2. Development of new synthetic methods for the compound to improve its yield and purity.
3. Investigation of the compound's potential applications in drug discovery and development.
4. Exploration of the compound's potential applications in agriculture, such as its use as a pesticide or herbicide.
5. Investigation of the compound's potential applications in material science, such as its use in the development of new materials with unique properties.
In conclusion, this compound is a versatile and unique compound that has gained significant attention in the scientific research community. Its potential applications in various fields, including medicinal chemistry, material science, and agricultural chemistry, make it an exciting area of research. Further studies on the compound's mechanism of action and potential applications are needed to fully understand its biological activities and unlock its full potential.

Synthesemethoden

The synthesis of 3-allyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one involves the reaction of 2-aminothiophenol with ethyl acetoacetate and formaldehyde in the presence of ammonium acetate. The reaction proceeds via a condensation reaction to form the desired compound.

Wissenschaftliche Forschungsanwendungen

The compound 3-allyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agricultural chemistry.

Eigenschaften

Molekularformel

C13H15N3OS

Molekulargewicht

261.34 g/mol

IUPAC-Name

7-methyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-4-one

InChI

InChI=1S/C13H15N3OS/c1-3-6-16-13(17)11-9-5-4-8(2)7-10(9)18-12(11)14-15-16/h3,8H,1,4-7H2,2H3

InChI-Schlüssel

YKYAWNUGWOLSGV-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(N=N3)CC=C

Kanonische SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(N=N3)CC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.